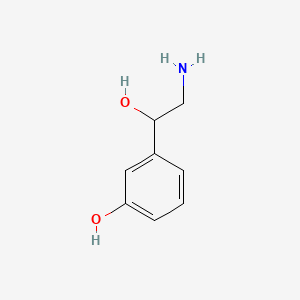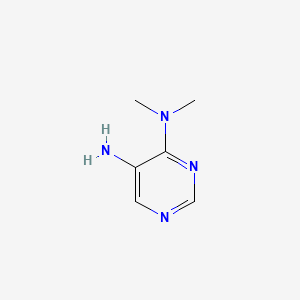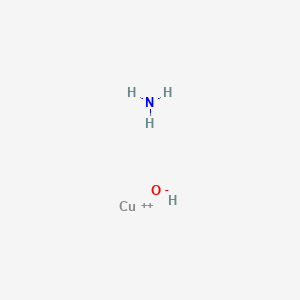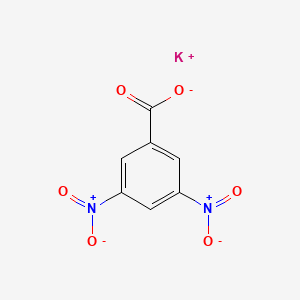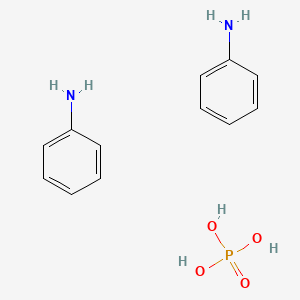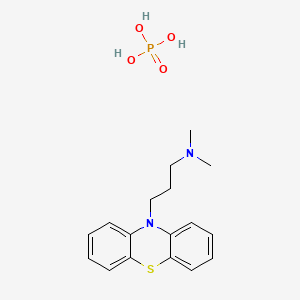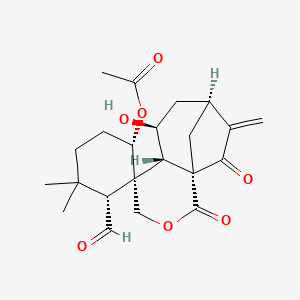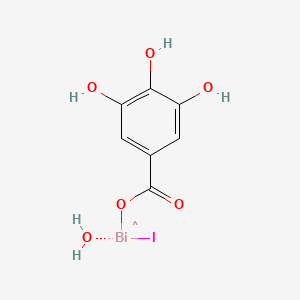
乙酸镝(III)四水合物,REACTON#174,99.9%(REO)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of dysprosium(III) complexes often involves coordination with organic ligands, which can significantly influence their structural and magnetic properties. For instance, complexes of dysprosium(III) with tripodal ligands and acetate ions have been synthesized, demonstrating the versatility of dysprosium(III) in forming various coordination geometries (Shintoyo et al., 2014).
Molecular Structure Analysis
The molecular structure of dysprosium(III) acetate complexes can be quite intricate. A notable feature is the coordination environment of dysprosium(III), which is often nonacoordinated and can adopt geometries such as capped-square-antiprismatic. This complexity is evident in dysprosium(III) complexes with acetate and other ligands, where detailed structural analysis reveals the influence of ligands on the coordination geometry and overall molecular structure (Shintoyo et al., 2014).
Chemical Reactions and Properties
Dysprosium(III) acetate tetrahydrate can participate in a variety of chemical reactions, leading to the formation of novel compounds. Its reactions can be tailored by the choice of ligands and reaction conditions. For example, dysprosium(III)-catalyzed reactions have been explored for organic synthesis, demonstrating the chemical versatility of dysprosium(III) compounds (Batey et al., 2001).
Physical Properties Analysis
The physical properties of dysprosium(III) acetate tetrahydrate, such as its luminescence, are subjects of significant interest. Dysprosium(III) ions are known for their luminescent properties, particularly in the visible to near-infrared (Vis-NIR) region. Studies have detailed the photophysical properties of dysprosium(III) in various solvents, highlighting its potential in optical applications (Kofod et al., 2019).
Chemical Properties Analysis
The chemical properties of dysprosium(III) acetate tetrahydrate are influenced by the electronic configuration of the dysprosium ion, which contributes to its chemical reactivity and interaction with other molecules. Research into the electronic energy levels of dysprosium(III) ions has provided insights into their reactivity and chemical behavior in solutions (Kofod et al., 2019).
科学研究应用
Magnetocaloric Applications
Dysprosium acetate tetrahydrate has been utilized for cooling below liquid-helium temperature in magnetocaloric applications. This is achieved by rotating aligned single-crystal samples in a constant applied magnetic field, offering advantages like fast cooling cycles and potentially compact refrigerators (Lorusso, Roubeau, & Evangelisti, 2016).
Nanoparticle Synthesis
This compound has been used in the non-isothermal decomposition route for preparing Dysprosium Sesquioxide (Dy2O3) nanoparticles. These nanoparticles exhibit unique optical and electrical conductivity properties, which are significant in various technological applications (Abu-Zied, Hussein, & Asiri, 2017).
Photophysical Studies
Dysprosium(III) ions are notable for their luminescence in optical fibers and as shift reagents in NMR imaging. Studies have focused on the photophysical properties of Dysprosium(III) complexes, exploring their electronic energy levels and intrinsic luminescence quantum yields (Kofod, Arppe-Tabbara, & Sørensen, 2019).
Magnetic Analysis and Luminescence
Research has been conducted on Dysprosium(III) complexes for understanding their crystal field splitting, magnetic data, and luminescence characteristics. This is crucial for applications in materials science and quantum computing (Shintoyo et al., 2014).
NMR Spectroscopy
The interaction of Dysprosium(III) with various carboxylates in aqueous mediums has been studied using 17O NMR spectroscopy. This research aids in understanding the complexation sites of ligands and the coordination of water molecules in complexes, which is valuable in chemical analysis and material sciences (Vijverberg et al., 1981).
Biomedical Imaging
Dysprosium-based complexes have been explored for their potential as bimodal agents in optical and high-field magnetic resonance imaging. Their magnetic and optical properties make them suitable for such advanced imaging techniques (Harris et al., 2016).
Thermal Decomposition Studies
Studies on the isothermal decomposition of Dysprosium Acetate, particularly in the context of irradiation effects, have been conducted. This research is essential for understanding the thermodynamic properties and mechanisms of thermal decomposition, relevant in material processing and engineering (Mahfouz et al., 2002).
Electromagnetic Applications
The magnetic anisotropy of Dysprosium(III) in low-symmetry environments has been investigated, combining theoretical and experimental approaches. This research is critical in understanding magnetic interactions and anisotropy, which are important in the development of advanced magnetic materials (Bernot et al., 2009).
安全和危害
Dysprosium(III) Acetate Tetrahydrate may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of water . If skin irritation occurs or eye irritation persists, get medical advice/attention .
属性
CAS 编号 |
15280-55-4 |
|---|---|
产品名称 |
DYSPROSIUM(III) ACETATE TETRAHYDRATE, REACTON#174;, 99.9per cent (REO) |
分子式 |
C6H17DyO10 |
分子量 |
411.69318 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



